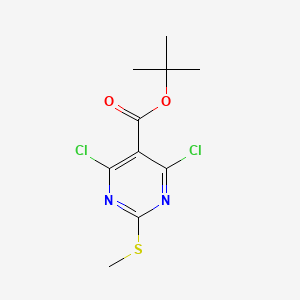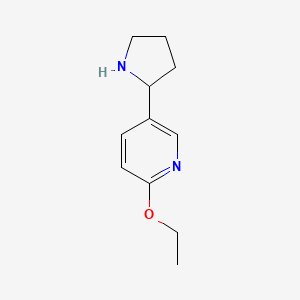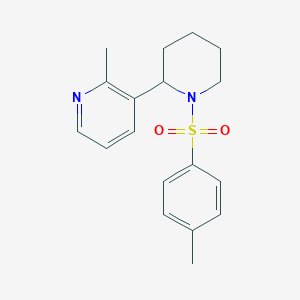
5-(3-((5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)thio)phenyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-((5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)thio)phenyl)-1H-indazole is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an indazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)thio)phenyl)-1H-indazole typically involves multi-step organic reactions. One common approach is the condensation reaction between a trifluoromethyl-substituted pyridine and a thiophenyl derivative, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-((5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)thio)phenyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: The trifluoromethyl and pyridine groups can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or indazole rings .
Applications De Recherche Scientifique
5-(3-((5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)thio)phenyl)-1H-indazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(3-((5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)thio)phenyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with cellular signaling pathways, resulting in its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazoles: Similar in structure and often used in medicinal chemistry for their biological activities.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Trifluoromethylpyridines: Known for their applications in agrochemicals and pharmaceuticals.
Uniqueness
5-(3-((5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)thio)phenyl)-1H-indazole is unique due to its combination of a trifluoromethyl group, pyridine ring, and indazole moiety, which confer distinct electronic and steric properties. These features contribute to its specific interactions with biological targets and its potential as a versatile scaffold in drug discovery .
Propriétés
Numéro CAS |
1243100-04-0 |
|---|---|
Formule moléculaire |
C25H16F3N3S |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
5-[3-[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]sulfanylphenyl]-1H-indazole |
InChI |
InChI=1S/C25H16F3N3S/c26-25(27,28)21-7-4-16(5-8-21)19-12-23(15-29-13-19)32-22-3-1-2-17(11-22)18-6-9-24-20(10-18)14-30-31-24/h1-15H,(H,30,31) |
Clé InChI |
DZXYVRJDIMOCLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SC2=CN=CC(=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC5=C(C=C4)NN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


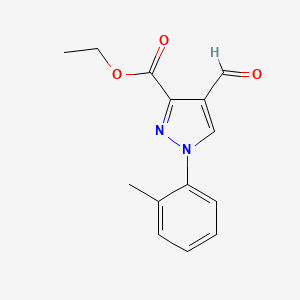
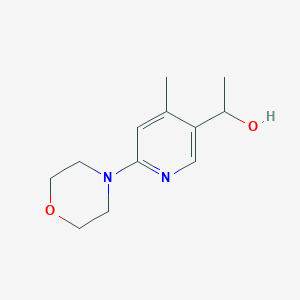


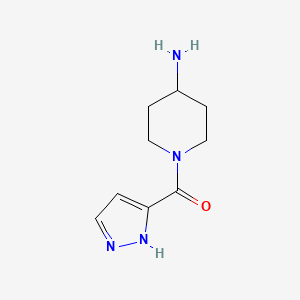
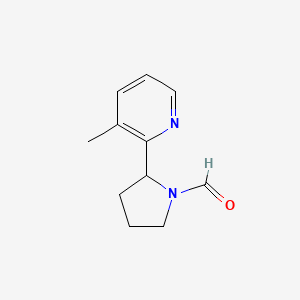
![(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile](/img/structure/B11808853.png)
![4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11808860.png)

![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B11808868.png)
